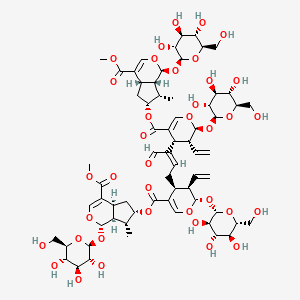

Dipsanoside A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C66H90O37 |

|---|---|

Molecular Weight |

1475.4 g/mol |

IUPAC Name |

methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(Z)-3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C66H90O37/c1-7-25-27(30(18-90-59(25)100-63-51(80)47(76)43(72)36(14-68)96-63)57(86)94-34-11-28-31(55(84)88-5)19-92-61(40(28)22(34)3)102-65-53(82)49(78)45(74)38(16-70)98-65)10-9-24(13-67)42-26(8-2)60(101-64-52(81)48(77)44(73)37(15-69)97-64)91-21-33(42)58(87)95-35-12-29-32(56(85)89-6)20-93-62(41(29)23(35)4)103-66-54(83)50(79)46(75)39(17-71)99-66/h7-9,13,18-23,25-29,34-54,59-66,68-83H,1-2,10-12,14-17H2,3-6H3/b24-9+/t22-,23+,25+,26+,27-,28+,29+,34-,35+,36+,37+,38+,39+,40+,41+,42-,43+,44+,45+,46+,47-,48-,49-,50-,51+,52+,53+,54+,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1 |

InChI Key |

JGFCDHIJCNLFPY-PIUVZUIPSA-N |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CO[C@H]([C@@H]([C@@H]4C/C=C(\C=O)/[C@H]5[C@H]([C@@H](OC=C5C(=O)O[C@@H]6C[C@H]7[C@@H]([C@@H]6C)[C@@H](OC=C7C(=O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C=C)C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CC=C(C=O)C5C(C(OC=C5C(=O)OC6CC7C(C6C)C(OC=C7C(=O)OC)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C=C)C=C)OC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Source and Bioactive Potential of Dipsanoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipsanoside A, a complex iridoid glycoside, has been identified as a constituent of the roots of Dipsacus asper Wall. ex DC.[1]. This plant, commonly known as "Xu Duan" in Traditional Chinese Medicine, has a long history of use for strengthening bones and treating joint diseases[1][2]. This technical guide provides a comprehensive overview of the natural source of this compound, details its isolation and characterization, and explores its potential pharmacological activities, with a focus on its anti-osteoporotic and anti-inflammatory effects. Detailed experimental protocols and proposed signaling pathways are presented to facilitate further research and drug development efforts.

Natural Source and Isolation

This compound is naturally found in the roots of Dipsacus asper, a perennial herbaceous plant belonging to the Caprifoliaceae family[1]. This plant is widely distributed in China, particularly in the Sichuan, Yunnan, Hubei, and Hunan provinces[2].

Isolation Protocol

Experimental Workflow for Isolation of this compound

Caption: A generalized workflow for the isolation of this compound.

Methodology:

-

Extraction: The air-dried and powdered roots of Dipsacus asper are refluxed with 70% methanol[4].

-

Preliminary Fractionation: The methanol extract is concentrated under reduced pressure. The resulting residue is suspended in water and then partitioned with ethyl acetate to remove less polar compounds[4].

-

Macroporous Resin Chromatography: The aqueous layer is subjected to column chromatography on an AB-8 macroporous resin. Elution is performed with a stepwise gradient of ethanol (B145695) in water (e.g., 10%, 30%, 50%, 80%) to enrich the iridoid glycoside fractions[3].

-

High-Speed Counter-Current Chromatography (HSCCC): The enriched fractions are further purified using HSCCC. A salt-containing two-phase solvent system is often employed for the separation of polar iridoid glycosides[3].

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved by preparative HPLC on a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

Physicochemical Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

Spectroscopic Data

| Property | Data | Reference |

| Molecular Formula | C66H90O37 | [5] |

| Molecular Weight | 1475.4 g/mol | [5] |

| 13C-NMR (Selected Shifts) | A comprehensive list of 13C-NMR chemical shifts is available in the SpectraBase database. | [5] |

| Mass Spectrometry | High-resolution mass spectrometry would be used to confirm the elemental composition. |

Pharmacological Potential

Compounds from Dipsacus asper are known to possess anti-osteoporotic and anti-inflammatory properties[2]. While specific studies on this compound are limited, its bioactivity can be inferred based on the traditional use of the plant and the known activities of related iridoid glycosides.

Anti-Osteoporotic Activity

This compound is expected to promote osteoblast differentiation and mineralization, key processes in bone formation.

Proposed Signaling Pathway for Osteogenic Activity

Caption: Proposed mechanism of this compound-induced osteoblast differentiation.

Experimental Protocol: Alkaline Phosphatase (ALP) Activity Assay

-

Cell Culture: Culture pre-osteoblastic cells (e.g., MC3T3-E1) in α-MEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Treatment: Seed cells in 24-well plates. After reaching confluence, treat the cells with varying concentrations of this compound in an osteogenic induction medium (containing ascorbic acid and β-glycerophosphate) for 7-14 days.

-

Cell Lysis: Wash the cells with PBS and lyse them with a lysis buffer (e.g., 0.1% Triton X-100).

-

ALP Assay: Incubate the cell lysate with p-nitrophenyl phosphate (B84403) (pNPP) solution at 37°C.

-

Measurement: Stop the reaction with NaOH and measure the absorbance at 405 nm.

-

Data Analysis: Normalize the ALP activity to the total protein content of the cell lysate.

Anti-Inflammatory Activity

Iridoid glycosides are known to possess anti-inflammatory effects. This compound may inhibit the production of pro-inflammatory mediators in macrophages.

Proposed Signaling Pathway for Anti-Inflammatory Activity

Caption: Proposed mechanism of the anti-inflammatory action of this compound.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Quantitative Data Summary

A study by Fan et al. (2024) provides quantitative data on this compound content in Dipsacus asper roots[1].

| Sample | This compound Content (mg/g) | Analytical Method | Reference |

| Raw Dipsacus asper Root | Variable | HPLC-DAD | [1] |

| Salt-processed Dipsacus asper Root | Increased content compared to raw | HPLC-DAD | [1] |

Conclusion and Future Directions

This compound, a key iridoid glycoside from the roots of Dipsacus asper, holds significant promise for the development of new therapeutic agents, particularly for the treatment of osteoporosis and inflammatory diseases. The information provided in this technical guide serves as a foundation for researchers to further investigate its pharmacological properties and mechanisms of action. Future research should focus on obtaining detailed spectroscopic data for this compound, optimizing its isolation protocol for higher yield and purity, and conducting comprehensive in vitro and in vivo studies to validate its therapeutic potential and elucidate the precise molecular targets and signaling pathways involved.

References

- 1. Analysis of Quality Differences in Radix Dipsaci before and after Processing with Salt Based on Quantitative Control of HPLC Multi-Indicator Components Combined with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dipsacus and Scabiosa Species—The Source of Specialized Metabolites with High Biological Relevance: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive separation of iridoid glycosides and triterpenoid saponins from Dipsacus asper with salt-containing solvent by high-speed countercurrent chromatography coupled with recycling mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

Dipsanoside A: A Technical Guide to its Discovery, Isolation, and Characterization from Dipsacus asper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipsanoside A, a novel tetrairidoid glucoside, was first identified and isolated from the roots of Dipsacus asper. This plant has a long history in traditional Chinese medicine for treating bone and joint disorders. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It includes detailed experimental protocols, quantitative data, and visualizations of the isolation workflow. While the broader extracts of Dipsacus asper exhibit significant biological activities, including anti-inflammatory, neuroprotective, and osteogenic properties, specific research into the pharmacological activities and mechanisms of action of purified this compound is still in its early stages. This guide summarizes the current knowledge and highlights areas for future investigation into the therapeutic potential of this complex natural product.

Introduction

Dipsacus asper Wall. ex C.B. Clarke, a member of the Caprifoliaceae family, is a perennial herb with a rich history of use in traditional medicine across Asia.[1][2] The roots of the plant, known as "Xuduan," are traditionally used to treat conditions such as bone fractures, osteoporosis, and rheumatic arthritis.[2][3] Phytochemical investigations of Dipsacus asper have revealed a diverse array of secondary metabolites, including triterpenoid (B12794562) saponins (B1172615), iridoid glycosides, alkaloids, and phenolic acids, which are believed to contribute to its therapeutic effects.[3]

Among the complex iridoid glycosides isolated from this plant, this compound stands out as a novel tetrairidoid glucoside. Its discovery has opened new avenues for research into the specific contributions of individual compounds to the overall pharmacological profile of Dipsacus asper extracts. This document serves as a technical resource for researchers interested in the isolation, characterization, and further investigation of this compound.

Discovery and Isolation of this compound

This compound was first isolated and its structure elucidated by Tian et al. in 2006. The isolation procedure involved a multi-step process of extraction and chromatographic separation. While the original publication provides a concise description, this guide offers a more detailed, synthesized protocol based on the initial discovery and subsequent methodologies for isolating iridoid glycosides from Dipsacus asper.

Experimental Protocol: Isolation and Purification

2.1.1. Plant Material and Extraction

-

Plant Material: The dried roots of Dipsacus asper are collected and pulverized into a coarse powder.

-

Extraction: The powdered plant material is extracted with 95% ethanol (B145695) (EtOH) at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of secondary metabolites. The resulting ethanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.

2.1.2. Fractionation of the Crude Extract

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step separates compounds based on their polarity. Iridoid glycosides, being polar in nature, are typically enriched in the n-butanol fraction.

-

Macroporous Resin Chromatography: The n-BuOH fraction, rich in iridoid glycosides, is subjected to column chromatography using a macroporous resin (e.g., AB-8). The column is eluted with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 80% EtOH). Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing iridoid glycosides.

2.1.3. Purification of this compound

-

Silica (B1680970) Gel Column Chromatography: The enriched iridoid glycoside fractions are further purified using silica gel column chromatography. A gradient elution system, typically composed of chloroform (B151607) and methanol (B129727) (CHCl₃-MeOH), is employed to separate the individual compounds.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification of this compound is achieved using preparative or semi-preparative RP-HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of methanol or acetonitrile (B52724) in water. The elution is monitored by a UV detector. Fractions corresponding to the peak of this compound are collected and combined.

-

Final Product: The purified fractions are concentrated under reduced pressure to yield this compound as a white, amorphous powder.

Isolation Workflow Diagram

Structural Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, primarily using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry.

Spectroscopic Data

The structural elucidation of this compound relied on the interpretation of its ¹H NMR and ¹³C NMR spectra, along with correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) experiments.

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| Unit A | Unit C | ||

| 1 | 98.2 | 1''' | 99.1 |

| 3 | 151.8 | 3''' | 152.5 |

| 4 | 110.5 | 4''' | 111.2 |

| 5 | 38.7 | 5''' | 39.5 |

| 6 | 77.1 | 6''' | 78.0 |

| 7 | 130.2 | 7''' | 131.0 |

| 8 | 133.5 | 8''' | 134.1 |

| 9 | 45.8 | 9''' | 46.2 |

| 10 | 21.3 | 10''' | 22.0 |

| 11 | 170.1 | 11''' | 170.5 |

| Unit B | Unit D | ||

| 1' | 97.5 | 1'''' | 98.8 |

| 3' | 151.0 | 3'''' | 153.1 |

| 4' | 109.8 | 4'''' | 111.8 |

| 5' | 38.1 | 5'''' | 39.9 |

| 6' | 76.5 | 6'''' | 78.5 |

| 7' | 129.5 | 7'''' | 131.5 |

| 8' | 132.8 | 8'''' | 134.8 |

| 9' | 45.2 | 9'''' | 46.8 |

| 10' | 20.7 | 10'''' | 22.5 |

| 11' | 169.5 | 11'''' | 171.0 |

| Glucose Moieties | |||

| Glc-1 | 100.4 | Glc-1''' | 101.2 |

| Glc-1' | 100.8 | Glc-1'''' | 101.5 |

| Note: Data presented is a representative compilation and may vary slightly based on experimental conditions. The full assignment requires detailed 2D NMR analysis. |

Biological Activities and Signaling Pathways

While the crude extracts of Dipsacus asper and some of its other constituents, such as asperosaponin VI, have been extensively studied for their biological activities, there is a notable lack of research specifically on the pharmacological effects of purified this compound.

Reported Biological Activities of Dipsacus asper and Related Iridoids

-

Anti-inflammatory Activity: Extracts of Dipsacus asper have demonstrated anti-inflammatory properties. Some iridoid glycosides isolated from the plant have shown inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.

-

Neuroprotective Effects: Phenolic compounds and saponins from Dipsacus asper have been reported to possess neuroprotective effects. Certain iridoid glycosides from the plant have shown moderate protective effects against Aβ₂₅₋₃₅ induced cell death in PC12 cells.

-

Osteogenic Activity: Traditionally used for bone healing, extracts of Dipsacus asper and some of its saponins have been shown to promote osteogenic differentiation.

Table 2: Summary of Investigated Biological Activities of Dipsacus asper Constituents

| Compound/Extract | Biological Activity | Assay | Result | Reference |

| Dipsacus asper Extract | Anti-inflammatory | Carrageenan-induced paw edema | Reduction in edema | |

| Dipasperoside A | Anti-inflammatory | NO production in RAW264.7 cells | IC₅₀ = 15.2 µM | |

| Iridoid Glycosides | Neuroprotection | Aβ₂₅₋₃₅ induced PC12 cell death | Moderate protection | |

| Asperosaponin VI | Osteogenic Differentiation | UMR106 cell proliferation and ALP activity | Significant stimulation | |

| This compound | Cytotoxicity | Not specified | No obvious activity |

Potential Signaling Pathways for Investigation

The specific signaling pathways modulated by this compound remain to be elucidated. However, based on the activities of other iridoid glycosides and extracts from Dipsacus asper, several pathways are prime candidates for future research.

Conclusion and Future Directions

This compound represents a structurally complex and novel tetrairidoid glucoside from Dipsacus asper. While its discovery and structural elucidation have been established, a significant gap exists in the understanding of its biological activities and mechanisms of action. The initial finding of a lack of cytotoxicity suggests that this compound may have more specific pharmacological effects rather than broad toxicity.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the anti-inflammatory, neuroprotective, and osteogenic properties of purified this compound using a variety of in vitro and in vivo models.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand how it exerts its potential therapeutic effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify the key structural features responsible for any observed biological activity.

A deeper understanding of the pharmacology of this compound will not only contribute to the scientific knowledge of natural products but also potentially lead to the development of new therapeutic agents for a range of diseases.

References

- 1. Frontiers | Transcriptome analysis reveals that jasmonic acid biosynthesis and signaling is associated with the biosynthesis of asperosaponin VI in Dipsacus asperoides [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Comprehensive separation of iridoid glycosides and triterpenoid saponins from Dipsacus asper with salt-containing solvent by high-speed countercurrent chromatography coupled with recycling mode - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Dipsanoside A: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipsanoside A, a novel tetrairidoid glucoside isolated from the roots of Dipsacus asper, represents a unique class of natural products.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and biological evaluation are also presented to facilitate further research and drug development efforts.

Chemical Structure and Elucidation

This compound is a complex tetrairidoid glucoside, representing the first reported iridoid tetramer with four glucoside units.[1][2][3] Its structure was elucidated through extensive analysis of one- and two-dimensional nuclear magnetic resonance (1D and 2D NMR) spectroscopy, as well as mass spectrometry.[1][2][3]

The molecule is a tetramer composed of two secoiridoid glucoside units and two iridoid glucoside units. The precise connectivity and stereochemistry were determined by detailed analysis of HMBC, HSQC, and ROESY NMR experiments.

Chemical Identifiers:

| Identifier | Value |

| Molecular Formula | C₆₆H₉₀O₃₇ |

| Exact Mass | 1474.51609 g/mol |

| InChI | InChI=1S/C66H90O37/c1-7-25-27(30(18-90-59(25)100-63-51(80)47(76)43(72)36(14-68)96-63)57(86)94-34-11-28-31(55(84)88-5)19-92-61(40(28)22(34)3)102-65-53(82)49(78)45(74)38(16-70)98-65)10-9-24(13-67)42-26(8-2)60(101-64-52(81)48(77)44(73)37(15-69)97-64)91-21-33(42)58(87)95-35-12-29-32(56(85)89-6)20-93-62(41(29)23(35)4)103-66-54(83)50(79)46(75)39(17-71)99-66/h7-9,13,18-23,25-29,34-54,59-66,68-83H,1-2,10-12,14-17H2,3-6H3/b24-9-/t22-,23+,25+,26+,27-,28+,29+,34-,35+,36-,37-,38-,39-,40+,41+,42-,43-,44-,45-,46-,47+,48+,49+,50+,51-,52-,53-,54-,59-,60-,61-,62-,63+,64+,65+,66+/m0/s1 |

| InChIKey | JGFCDHIJCNLFPY-HDGRSZAOSA-N |

A 2D representation of the chemical structure of this compound is depicted below:

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Weight | 1475.4 g/mol | SpectraBase |

| Appearance | White amorphous powder | Tian et al., 2006 |

| Optical Rotation | [α]D²⁰ -135.3 (c 0.5, MeOH) | Tian et al., 2006 |

| UV (MeOH) λmax | 238 nm | Tian et al., 2006 |

Biological Activities and Signaling Pathways

The initial bioassay-guided fractionation of the n-butanol extract of Dipsacus asper showed significant cytotoxicity against several tumor cell lines, including human lung carcinoma (A549) and colon cancer (HCT-8).[3] However, subsequent testing of the purified this compound revealed no obvious cytotoxic activity.[1][2][3]

While specific studies on the anti-inflammatory and antioxidant activities of pure this compound are not extensively available, compounds from Dipsacus species are known to possess these properties. It is hypothesized that this compound may contribute to the overall therapeutic effects of the plant extract through modulation of key inflammatory and oxidative stress pathways.

Potential Anti-inflammatory and Antioxidant Signaling Pathways

Based on the activities of structurally related iridoids and other natural products, this compound may exert its effects through the following signaling pathways:

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4][5][6] Many natural compounds inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, and iNOS.

References

- 1. Two novel tetrairidoid glucosides from Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. bosterbio.com [bosterbio.com]

- 6. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

The Biosynthesis of Dipsanoside A: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dipsanoside A, a complex tetrairidoid glucoside isolated from the roots of Dipsacus asper, presents a fascinating biosynthetic puzzle. While the complete enzymatic pathway to this compound has yet to be fully elucidated, significant strides in understanding the biosynthesis of its iridoid precursors provide a strong foundation for mapping its formation. This technical guide synthesizes the current knowledge on the biosynthesis of iridoid glycosides and extrapolates the probable pathway leading to this compound. It details the precursor molecules, key enzymatic steps, and the likely mechanism of tetra-iridoid assembly. Furthermore, this guide provides a compilation of experimental protocols for the extraction, quantification, and structural elucidation of this compound and related compounds, alongside a summary of available quantitative data.

Introduction to this compound and Iridoid Biosynthesis

This compound is a notable secondary metabolite from Dipsacus asper, a plant with a long history in traditional medicine.[1] Structurally, it is a tetramer composed of four iridoid glucoside units.[1] Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton.[2] Their biosynthesis is a significant branch of the terpenoid pathway in many plant species.

The biosynthesis of iridoids originates from the general terpenoid pathway, utilizing precursors from both the mevalonate (B85504) (MVA) and the methylerythritol phosphate (B84403) (MEP) pathways to produce the universal C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).

The Core Iridoid Biosynthetic Pathway

The formation of the fundamental iridoid scaffold is a multi-step enzymatic process that begins with the C10 precursor, geranyl diphosphate (GPP).

2.1. From Geranyl Diphosphate to the Iridoid Scaffold

The initial steps of the pathway leading to the core iridoid structure are relatively well-understood and involve a series of oxidations and a key cyclization reaction.

-

Geraniol Formation: Geranyl diphosphate (GPP) is hydrolyzed by geraniol synthase (GES) to form geraniol.[3]

-

Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position, a reaction catalyzed by the cytochrome P450 enzyme geraniol-8-hydroxylase (G8H) , to produce 8-hydroxygeraniol.[3]

-

Oxidation to 8-Oxogeranial: 8-Hydroxygeraniol is then oxidized to 8-oxogeranial. This step is mediated by an 8-hydroxygeraniol oxidoreductase (8-HGO) .[3]

-

Cyclization to Nepetalactol: The crucial cyclization of 8-oxogeranial to form the iridoid cyclopentanopyran ring is catalyzed by iridoid synthase (ISY) . This enzyme facilitates a reductive cyclization to yield nepetalactol, a central intermediate in the biosynthesis of many iridoids.[3][4]

Core iridoid biosynthesis pathway from GPP to Nepetalactol.

2.2. Post-Cyclization Modifications

Following the formation of nepetalactol, a series of tailoring reactions, including oxidation, reduction, and glycosylation, occur to generate the vast diversity of iridoid glucosides found in nature. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) and UDP-dependent glycosyltransferases (UGTs).

Proposed Biosynthesis of this compound: From Monomers to Tetramer

The biosynthesis of this compound is hypothesized to proceed through the dimerization and subsequent tetramerization of iridoid glucoside monomers.

3.1. Formation of Iridoid Glucoside Monomers

The nepetalactol core undergoes further modifications to produce the monomeric units that will eventually form this compound. These modifications likely include:

-

Oxidation: Specific hydroxylations and oxidations of the iridoid skeleton catalyzed by CYPs.

-

Glycosylation: Attachment of glucose moieties to the iridoid aglycone by UGTs to form iridoid glucosides.

3.2. Dimerization and Tetramerization

The formation of bis-iridoids (dimers) occurs through the establishment of intermolecular bonds between two iridoid units.[5][6] The biosynthesis of this compound, a tetrairidoid, would require a further dimerization of these bis-iridoid structures or sequential addition of monomeric units. The exact enzymatic machinery responsible for this polymerization in Dipsacus asper is yet to be identified, but it is likely catalyzed by specific transferases or oxidoreductases that can handle the complex iridoid substrates.[7]

References

- 1. Two novel tetrairidoid glucosides from Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Final step in the biosynthesis of iridoids elucidated [mpg.de]

- 5. mdpi.com [mdpi.com]

- 6. iris.uniroma1.it [iris.uniroma1.it]

- 7. Enzymatic dimerization in the biosynthetic pathway of microbial natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Pharmacological Properties of Dipsanoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipsanoside A, a tetrairidoid glucoside isolated from the roots of Dipsacus asper, holds potential as a therapeutic agent. This technical guide provides a comprehensive overview of the known and inferred pharmacological properties of this compound. While direct experimental data on this compound is limited, this document synthesizes available information on closely related compounds from Dipsacus asper to provide a foundational understanding of its potential antioxidant, anti-inflammatory, neuroprotective, and bone metabolism-modulating activities. Detailed experimental protocols for assessing these properties and diagrams of key signaling pathways are included to facilitate further research and drug development efforts.

Introduction to this compound

This compound is a novel tetrairidoid glucoside that has been isolated from Dipsacus asper Wall.[1]. The roots of this plant, known as "Xu Duan" in Traditional Chinese Medicine, have a long history of use for treating conditions such as bone fractures, low back pain, and threatened abortion[2]. Phytochemical investigations of Dipsacus asper have revealed a rich composition of iridoid glycosides, triterpene saponins (B1172615), phenolic acids, and alkaloids, which are believed to contribute to its therapeutic effects[2][3]. While research has been conducted on various constituents of Dipsacus asper, specific pharmacological data for this compound remains scarce. One study reported that this compound and its congener, Dipsanoside B, were tested for cytotoxicity but did not exhibit obvious activity[1]. However, the well-documented pharmacological activities of other compounds from the same plant suggest potential therapeutic avenues for this compound.

Potential Pharmacological Properties

Due to the limited direct experimental data on this compound, this section outlines its potential pharmacological properties based on studies of other bioactive compounds isolated from Dipsacus asper, such as iridoid glycosides (loganin, sweroside) and triterpenoid (B12794562) saponins (asperosaponin VI).

Antioxidant Activity

Many iridoid glycosides and phenolic compounds possess antioxidant properties. While specific IC50 values for this compound in antioxidant assays are not currently available in the literature, other compounds from Dipsacus asper have demonstrated antioxidant potential.

Table 1: Antioxidant Activity of Compounds from Dipsacus asper and Related Species

| Compound/Extract | Assay | IC50 Value | Reference |

|---|---|---|---|

| Ulmus pumila L. Ethyl Acetate Fraction | DPPH Radical Scavenging | 5.6 µg/mL | [4][5][6] |

| 2',3',5,7-tetrahydroxyflavone | Nitric Oxide (NO) Production Inhibition | 19.7 µM | [7] |

| 3',4',5,7-tetrahydroxyflavone (luteolin) | Nitric Oxide (NO) Production Inhibition | 17.1 µM |[7] |

Anti-inflammatory Activity

Dipsacus asper has been traditionally used for its anti-inflammatory properties. This activity is often attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the modulation of inflammatory signaling pathways. Asperosaponin VI, another constituent of Dipsacus asper, has been shown to exert anti-inflammatory effects by promoting the transition of microglia from a pro-inflammatory to an anti-inflammatory phenotype[8][9]. This is achieved through the activation of the PPAR-γ signaling pathway[8][9].

Table 2: Anti-inflammatory Activity of Compounds from Dipsacus asper and Other Natural Sources

| Compound | Cell Line | Assay | Effect | Concentration | Reference |

|---|---|---|---|---|---|

| Asperosaponin VI | Primary Microglia | Pro-inflammatory Cytokine Expression | Inhibition | Dose-dependent | [8] |

| Asperosaponin VI | Primary Microglia | Anti-inflammatory Cytokine Expression | Promotion | Dose-dependent | [8] |

| Scandoside | RAW 264.7 | NO Production | Inhibition | 40, 80, 160 µg/mL | |

| Scandoside | RAW 264.7 | PGE2 Production | Inhibition | 40, 80, 160 µg/mL | |

| Scandoside | RAW 264.7 | TNF-α Production | Inhibition | 40, 80, 160 µg/mL |

| Scandoside | RAW 264.7 | IL-6 Production | Inhibition | 40, 80, 160 µg/mL | |

Neuroprotective Effects

Several iridoid glycosides isolated from Dipsacus asper, including loganin (B1675030) and cantleyoside, have demonstrated moderate neuroprotective effects against Aβ25-35 induced cell death in PC12 cells[2]. Asperosaponin VI has also been shown to ameliorate depressive-like behaviors by inducing a neuroprotective microglial phenotype in the hippocampus. These findings suggest that this compound may also possess neuroprotective properties.

Table 3: Neuroprotective Effects of Compounds from Dipsacus asper

| Compound | Cell Line | Insult | Assay | Outcome | Reference |

|---|---|---|---|---|---|

| Loganin | PC12 | Aβ25-35 | Cell Viability | Moderate protection | [2] |

| Cantleyoside | PC12 | Aβ25-35 | Cell Viability | Moderate protection | [2] |

| Asperosaponin VI | Primary Microglia | LPS | Inflammatory Response | Inhibition |[8][9] |

Modulation of Bone Metabolism

The traditional use of Dipsacus asper in treating bone fractures points to its potential role in bone metabolism. Iridoid glycosides like loganin have been shown to counteract osteoarthritis progression[1]. While direct evidence for this compound is lacking, the general effects of Dipsacus extracts on bone health suggest it may play a role in promoting osteoblast differentiation and inhibiting osteoclastogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the pharmacological properties of this compound.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol.

-

In a 96-well plate, add 100 µL of various concentrations of this compound solution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Methanol is used as a blank, and a solution of DPPH without the sample serves as the control.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

Objective: To evaluate the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages.

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

96-well cell culture plate

-

Cell incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite (B80452) is prepared to quantify the amount of nitrite.

-

The percentage of inhibition of NO production is calculated.

Neuroprotection Assay (Glutamate-Induced Cytotoxicity in PC12 Cells)

Objective: To assess the protective effect of this compound against glutamate-induced neuronal cell death.

Materials:

-

This compound

-

PC12 cell line

-

RPMI-1640 medium

-

Horse serum and Fetal Bovine Serum

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

96-well cell culture plate

-

Cell incubator

-

Microplate reader

Protocol:

-

Seed PC12 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound for 24 hours.

-

Expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM) for another 24 hours.

-

After the incubation period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

Cell viability is expressed as a percentage of the control (untreated cells).

Osteoblast Differentiation Assay (Alkaline Phosphatase Activity in MC3T3-E1 Cells)

Objective: To determine the effect of this compound on the differentiation of pre-osteoblastic cells.

Materials:

-

This compound

-

MC3T3-E1 cell line

-

Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)

-

Fetal Bovine Serum (FBS)

-

Ascorbic acid and β-glycerophosphate (osteogenic induction medium)

-

p-Nitrophenyl phosphate (B84403) (pNPP) substrate

-

Cell lysis buffer

-

96-well plate

-

Microplate reader

Protocol:

-

Seed MC3T3-E1 cells in a 24-well plate and culture until confluent.

-

Induce osteogenic differentiation by replacing the medium with osteogenic induction medium containing various concentrations of this compound.

-

Culture the cells for 7-14 days, changing the medium every 2-3 days.

-

After the culture period, wash the cells with PBS and lyse them.

-

Incubate the cell lysate with pNPP substrate at 37°C.

-

Stop the reaction with NaOH and measure the absorbance at 405 nm.

-

The ALP activity is normalized to the total protein content of the cell lysate.

Signaling Pathways

The pharmacological effects of natural products are often mediated through the modulation of specific intracellular signaling pathways. While the direct targets of this compound are yet to be elucidated, the NF-κB and MAPK pathways are common mediators of inflammation, cell survival, and differentiation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, a cascade of phosphorylation events leads to the degradation of the inhibitory protein IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38, is involved in a wide range of cellular processes such as proliferation, differentiation, apoptosis, and inflammation. Dysregulation of MAPK signaling is implicated in various diseases.

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Conclusion and Future Directions

This compound, a tetrairidoid glucoside from Dipsacus asper, represents a promising but underexplored natural product. Based on the pharmacological profile of its source plant and related constituents, this compound is likely to possess antioxidant, anti-inflammatory, neuroprotective, and bone-protective properties. This technical guide provides a framework for future research by summarizing the potential activities, offering detailed experimental protocols, and visualizing key signaling pathways. Further investigation is warranted to isolate this compound in sufficient quantities for comprehensive pharmacological screening. Future studies should focus on determining its efficacy and mechanism of action in various in vitro and in vivo models to validate its therapeutic potential. The elucidation of its specific molecular targets will be crucial for its development as a novel therapeutic agent.

References

- 1. Effects of Dipsacus asperoides Extract on Monosodium Iodoacetate–Induced Osteoarthritis in Rats Based on Gene Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Iridoid Glycoside from the Roots of Dipsacus asper - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A new iridoid glycoside from the roots of Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On the chemical constituents of Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]

Dipsanoside A: A Review of Its Chemical Profile and Putative Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dipsanoside A is a tetrairidoid glucoside that has been isolated from Dipsacus asper, a plant with a long history of use in traditional medicine for treating a variety of ailments, including those related to bone health and inflammation.[1] Despite the documented pharmacological activities of its source plant, specific scientific literature detailing the biological activities of this compound is notably scarce. This guide aims to provide a comprehensive overview of the current knowledge surrounding this compound, including its chemical properties. Given the absence of specific experimental data for this compound, this document will present hypothetical frameworks for the evaluation of its potential biological activities, based on the known properties of the Dipsacus genus and related iridoid glycosides. This includes illustrative tables for quantitative data, generalized experimental protocols, and theoretical signaling pathway diagrams to guide future research endeavors.

Chemical Structure and Properties

This compound is classified as a tetrairidoid glucoside.[1] Iridoids are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. The structure of this compound is complex, consisting of four iridoid units linked to a glucose molecule.

Potential Biological Activities: An Evidence Gap

Extensive literature searches have revealed a significant gap in the scientific understanding of the specific biological activities of this compound. While the crude extracts and other isolated compounds from Dipsacus asper have demonstrated neuroprotective, osteoprotective, and anti-inflammatory properties, there are no publicly available studies that provide quantitative data, detailed experimental protocols, or elucidate the signaling pathways specifically for this compound.[2][3][4]

The following sections will, therefore, present a speculative overview of potential biological activities and the methodologies that could be employed to investigate them, based on the known bioactivities of the plant genus and related chemical compounds.

Putative Neuroprotective Effects

Iridoid glycosides from various plant sources have been investigated for their neuroprotective potential. Compounds isolated from Dipsacus asper have shown moderate neuroprotective effects against amyloid-β induced cell death in PC12 cells, a common in vitro model for Alzheimer's disease research.

Table 1: Hypothetical Quantitative Data for Neuroprotective Activity of this compound

| Assay Type | Cell Line | Neurotoxin | Concentration of this compound | Outcome Measure | Result (Hypothetical) |

| MTT Assay | PC12 | Aβ (25-35) | 1 µM | Cell Viability (%) | 65% |

| 10 µM | 85% | ||||

| 50 µM | 95% | ||||

| LDH Assay | SH-SY5Y | 6-OHDA | 1 µM | Cytotoxicity (%) | 40% |

| 10 µM | 25% | ||||

| 50 µM | 15% |

This protocol is a generalized representation of how the neuroprotective effects of this compound could be assessed.

-

Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.

-

Induction of Neurotoxicity: Amyloid-β (Aβ) peptide fragment 25-35 is added to the wells at a final concentration of 20 µM to induce cytotoxicity. A control group without Aβ is also maintained.

-

Incubation: The plates are incubated for an additional 24 hours.

-

MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

The following diagram illustrates a potential signaling pathway that could be investigated for its role in the neuroprotective effects of this compound.

Caption: Hypothetical neuroprotective signaling pathway of this compound.

Putative Osteoprotective Effects

The traditional use of Dipsacus asper in treating bone fractures suggests that its constituents may possess osteoprotective properties. This could involve promoting osteoblast differentiation and inhibiting osteoclastogenesis.

Table 2: Hypothetical Quantitative Data for Osteoprotective Activity of this compound

| Assay Type | Cell Line | Parameter | Concentration of this compound | Outcome Measure | Result (Hypothetical) |

| ALP Activity Assay | MC3T3-E1 | Osteoblast Differentiation | 1 µM | ALP Activity (fold change) | 1.2 |

| 10 µM | 1.8 | ||||

| 50 µM | 2.5 | ||||

| Alizarin Red Staining | MC3T3-E1 | Mineralization | 50 µM | Calcium Deposition | Increased |

| TRAP Staining | RAW 264.7 | Osteoclastogenesis | 10 µM | TRAP-positive cells | Decreased |

This protocol provides a general method for assessing the effect of this compound on osteoblast differentiation.

-

Cell Culture: MC3T3-E1 pre-osteoblastic cells are cultured in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in 24-well plates at a density of 5 x 10^4 cells/well.

-

Induction of Differentiation: After 24 hours, the medium is replaced with osteogenic induction medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate) containing various concentrations of this compound.

-

Incubation: Cells are cultured for 7 days, with the medium changed every 2-3 days.

-

Cell Lysis: Cells are washed with PBS and lysed with a lysis buffer (e.g., 0.1% Triton X-100).

-

ALP Activity Measurement: The cell lysate is incubated with p-nitrophenyl phosphate (B84403) (pNPP) substrate. The reaction is stopped with NaOH, and the absorbance is measured at 405 nm.

-

Protein Quantification: Total protein content in the lysate is determined using a BCA protein assay kit. ALP activity is normalized to the total protein content.

The following diagram illustrates a potential signaling pathway for this compound in promoting osteoblast differentiation.

Caption: Hypothetical signaling pathway for osteoblast differentiation.

Conclusion and Future Directions

This compound is a structurally interesting natural product isolated from a medicinally important plant. However, there is a clear and significant lack of research into its specific biological activities. The information presented in this guide on its potential neuroprotective and osteoprotective effects is based on the known activities of its source, Dipsacus asper, and related compounds. The provided tables, protocols, and diagrams are intended to serve as a roadmap for future investigations into the pharmacological potential of this compound. Further research, including bioassay-guided fractionation of Dipsacus asper extracts with a focus on this compound, is warranted to elucidate its biological functions and potential therapeutic applications. Such studies would be invaluable to the fields of natural product chemistry, pharmacology, and drug development.

References

An In-Depth Technical Guide on the Putative Mechanism of Action of Dipsanoside A in Cellular Models

Disclaimer: As of the latest literature review, no direct studies on the mechanism of action of isolated Dipsanoside A in cellular models have been identified. This guide is therefore based on the scientifically documented effects of the aqueous extract of Dipsacus asperoides (AEDA), the plant from which this compound is derived. The mechanisms detailed herein are attributed to the whole extract and serve as a putative framework for the action of its constituents, including this compound. This information is intended for researchers, scientists, and drug development professionals as a hypothetical foundation for further investigation into the specific activities of this compound.

Executive Summary

This compound is a tetrairidoid glucoside isolated from the plant Dipsacus asper. While direct evidence for its mechanism of action is currently lacking, studies on the aqueous extract of Dipsacus asperoides (AEDA) provide significant insights into its potential anti-inflammatory and antioxidant properties. In cellular models, particularly in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, AEDA has been shown to modulate key signaling pathways involved in the inflammatory response. This guide summarizes the existing data for AEDA, presenting a putative mechanism of action for this compound that involves the inhibition of pro-inflammatory mediators and the enhancement of antioxidant defenses. The primary signaling pathways implicated are the NF-κB, MAPK/ERK1/2, and Nrf2/HO-1 pathways.

Putative Anti-inflammatory and Antioxidant Mechanisms

Based on studies of Dipsacus asperoides extract, this compound is hypothesized to exert its effects through the modulation of critical signaling cascades that regulate inflammation and oxidative stress.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In LPS-stimulated macrophages, the activation of this pathway leads to the production of pro-inflammatory cytokines and enzymes. AEDA has been observed to inhibit this pathway.[1]

-

Mechanism: AEDA is believed to suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the nuclear translocation of the active NF-κB p65 subunit, thereby inhibiting the transcription of NF-κB target genes.[1]

Modulation of the MAPK/ERK1/2 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) cascade, are crucial in transducing extracellular signals to cellular responses, including inflammation.

-

Mechanism: AEDA has been shown to specifically inhibit the phosphorylation of ERK1/2 in response to LPS stimulation, while not affecting the JNK or p38 MAPK pathways.[1] This suggests a targeted intervention in the MAPK signaling network.

Activation of the Nrf2/HO-1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins, such as Heme Oxygenase-1 (HO-1).

-

Mechanism: AEDA treatment promotes the translocation of Nrf2 from the cytoplasm to the nucleus.[1] This nuclear accumulation of Nrf2 leads to the up-regulation of HO-1 expression, a critical enzyme with antioxidant and anti-inflammatory properties.[1]

Data Presentation: Effects of Dipsacus asperoides Extract (AEDA) on Inflammatory and Oxidative Stress Markers

The following table summarizes the quantitative effects of AEDA in LPS-stimulated RAW 264.7 macrophages. These data provide a basis for hypothesizing the potential efficacy of this compound.

| Marker | Effect of AEDA Treatment | Cellular Location | Implication | Reference |

| Pro-inflammatory Enzymes | ||||

| iNOS | Suppression of expression | Cytoplasm | Reduction in nitric oxide production | [1] |

| COX-2 | Suppression of expression | Cytoplasm | Reduction in prostaglandin (B15479496) synthesis | [1] |

| Pro-inflammatory Cytokines | ||||

| IL-6 | Reduction in secretion | Extracellular | Attenuation of systemic inflammation | [1] |

| IL-1β | Reduction in secretion | Extracellular | Attenuation of acute phase inflammation | [1] |

| Oxidative Stress | ||||

| ROS | Reduction in levels | Intracellular | Decreased oxidative damage | [1] |

| Signaling Proteins | ||||

| p-IκBα | Suppression of phosphorylation | Cytoplasm | Inhibition of NF-κB activation | [1] |

| p-ERK1/2 | Inhibition of phosphorylation | Cytoplasm | Modulation of MAPK signaling | [1] |

| Nuclear Nrf2 | Increased translocation | Nucleus | Activation of antioxidant response | [1] |

| HO-1 | Upregulation of expression | Cytoplasm | Enhanced antioxidant defense | [1] |

Experimental Protocols

The following is a generalized protocol for assessing the anti-inflammatory activity of a test compound, such as this compound, in LPS-stimulated RAW 264.7 macrophages, based on methodologies used in the study of AEDA.[1]

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Plating: Seed RAW 264.7 cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for protein and RNA analysis) at a density of 5 x 10^5 cells/mL.

-

Treatment:

-

Pre-treat cells with varying concentrations of the test compound (e.g., this compound) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 6-24 hours depending on the endpoint).

-

Include appropriate controls: untreated cells, cells treated with vehicle, and cells treated with LPS alone.

-

Key Experimental Assays

-

Cell Viability Assay (MTT Assay): To determine the cytotoxic concentrations of the test compound.

-

Nitric Oxide (NO) Assay (Griess Assay): To measure the accumulation of nitrite (B80452) in the cell culture supernatant as an indicator of NO production.

-

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Western Blot Analysis: To determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of signaling proteins such as IκBα, ERK1/2, and the levels of nuclear Nrf2 and HO-1.

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of genes encoding pro-inflammatory cytokines and enzymes.

-

Reactive Oxygen Species (ROS) Assay: Using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Immunofluorescence: To visualize the nuclear translocation of NF-κB p65 and Nrf2.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the putative signaling pathways modulated by Dipsacus asperoides extract and a general experimental workflow.

Caption: Putative signaling pathways modulated by Dipsacus asperoides extract.

Caption: General experimental workflow for assessing anti-inflammatory activity.

Conclusion and Future Directions

The aqueous extract of Dipsacus asperoides demonstrates significant anti-inflammatory and antioxidant activities in cellular models, primarily through the modulation of the NF-κB, ERK1/2, and Nrf2/HO-1 signaling pathways. While these findings provide a strong hypothetical framework for the mechanism of action of this compound, it is imperative that future research focuses on the isolated compound.

Recommendations for future research include:

-

Isolation and purification of this compound to high purity.

-

In vitro validation of the anti-inflammatory and antioxidant effects of this compound in LPS-stimulated macrophages and other relevant cell types.

-

Dose-response studies to determine the IC50 values of this compound for the inhibition of inflammatory markers.

-

Detailed investigation of the effects of this compound on the NF-κB, MAPK, and Nrf2 signaling pathways to confirm if it recapitulates the effects of the whole extract.

-

In vivo studies in animal models of inflammation to assess the therapeutic potential of this compound.

By systematically addressing these research questions, the scientific community can elucidate the precise mechanism of action of this compound and evaluate its potential as a novel therapeutic agent.

References

Preliminary In-Vitro Studies on Dipsanoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipsanoside A, a tetrairidoid glucoside isolated from the roots of Dipsacus asper, has been a subject of preliminary investigation within the broader context of the ethnopharmacological use of its source plant. Dipsacus asper has a history in traditional medicine for conditions such as bone fractures and pain. While related compounds from Dipsacus asper have demonstrated certain biological activities in-vitro, current research on this compound itself is limited. This technical guide synthesizes the available preliminary in-vitro data on this compound and related iridoid glycosides from Dipsacus asper, providing a resource for researchers interested in the potential therapeutic applications of this class of compounds.

Introduction

Dipsacus asper Wall., a perennial herb, is a source of various bioactive compounds, including iridoid glycosides, triterpenoid (B12794562) saponins, and phenolic acids. Among these, the iridoid glycosides have attracted scientific attention for their potential pharmacological effects. This compound is a notable tetrairidoid glucoside, representing a complex chemical structure within this class. This document aims to provide a comprehensive overview of the initial in-vitro findings related to this compound, with a focus on cytotoxicity and neuroprotective potential, drawing from studies on related compounds where direct data on this compound is unavailable.

Chemical Structure

This compound is a complex tetrairidoid glucoside. Its structure is characterized by four iridoid units linked together and glycosylated. The precise stereochemistry and connectivity have been elucidated through spectroscopic methods, primarily 1D and 2D NMR analysis.

In-Vitro Biological Activities

Cytotoxicity

Initial in-vitro screening of this compound has been conducted to assess its cytotoxic potential. In a study where this compound and its congener, Dipsanoside B, were isolated, their cytotoxicities were evaluated. The results indicated that neither this compound nor Dipsanoside B exhibited obvious cytotoxic activity[1].

Neuroprotective Effects

While direct in-vitro studies on the neuroprotective effects of this compound are not extensively available, research on other iridoid glycosides isolated from Dipsacus asper provides some context. A study investigating various compounds from the roots of Dipsacus asper demonstrated that certain iridoid glycosides possess moderate neuroprotective effects against Aβ25–35-induced cell death in PC12 cells[2][3]. It is important to note that these studies did not report on the neuroprotective activity of this compound itself.

Table 1: Summary of In-Vitro Neuroprotective Activity of Iridoid Glycosides from Dipsacus asper

| Compound | Cell Line | Inducing Agent | Observed Effect | Reference |

| Loganic acid ethyl ester | PC12 | Aβ25–35 | Moderate neuroprotective effect | [2][3] |

| Loganin | PC12 | Aβ25–35 | Moderate neuroprotective effect | |

| Cantleyoside | PC12 | Aβ25–35 | Moderate neuroprotective effect |

Experimental Protocols

General Cytotoxicity Assay

A detailed experimental protocol for the cytotoxicity testing of this compound has not been published. However, a general methodology for assessing the cytotoxicity of natural products often involves the following steps:

-

Cell Culture: A suitable cancer cell line (e.g., HeLa, HepG2, or A549) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and, after adherence, treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.

Neuroprotection Assay against Aβ-Induced Toxicity

The following is a representative protocol for assessing the neuroprotective effects of compounds against amyloid-beta (Aβ)-induced toxicity, based on studies of related iridoids:

-

Cell Line: PC12 cells, a rat pheochromocytoma cell line commonly used in neuroscience research.

-

Cell Culture and Differentiation: PC12 cells are cultured and may be differentiated into a neuronal phenotype by treatment with Nerve Growth Factor (NGF).

-

Induction of Toxicity: Differentiated PC12 cells are exposed to a toxic concentration of Aβ25–35 peptide to induce apoptosis and cell death.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specific period before the addition of Aβ25–35.

-

Assessment of Cell Viability: Cell viability is quantified using the MTT assay. An increase in cell viability in the presence of the test compound compared to cells treated with Aβ25–35 alone indicates a neuroprotective effect.

Potential Signaling Pathways (Hypothetical)

While no specific signaling pathways have been elucidated for this compound, the neuroprotective and anti-inflammatory activities observed in related compounds often involve the modulation of key cellular signaling cascades. The following diagrams illustrate hypothetical pathways that could be investigated in future studies of this compound.

Caption: Hypothetical neuroprotective pathway for this compound.

Caption: Hypothetical anti-inflammatory pathway for this compound.

Discussion and Future Directions

The preliminary in-vitro data on this compound are currently sparse. While it does not appear to exhibit significant cytotoxicity, its other potential biological activities remain largely unexplored. The neuroprotective effects observed in other iridoid glycosides from Dipsacus asper suggest that this class of compounds warrants further investigation.

Future research should focus on:

-

Comprehensive Bioactivity Screening: Evaluating this compound against a wider range of cell lines and in various bioassays, including anti-inflammatory, antioxidant, and more specific neuroprotective models.

-

Mechanism of Action Studies: In the event of confirmed bioactivity, elucidating the underlying molecular mechanisms and signaling pathways will be crucial.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound could help to identify the key structural features responsible for any observed biological effects.

Conclusion

This compound is a structurally interesting natural product from Dipsacus asper. At present, the in-vitro data on its biological activity is limited, with initial studies indicating a lack of cytotoxicity. The demonstrated bioactivities of related iridoid glycosides suggest that further, more detailed in-vitro studies on this compound are warranted to fully assess its therapeutic potential. This guide serves as a foundational document for researchers to build upon in their future investigations of this compound.

References

Structural Elucidation of Dipsanoside A: A Technical Guide for Researchers

Abstract

Dipsanoside A, a complex tetrairidoid glucoside isolated from the roots of Dipsacus asper, represents a class of natural products with potential pharmacological significance. This technical guide provides an in-depth overview of the structural elucidation of this compound, with a core focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed summaries of quantitative NMR data are presented in tabular format for clarity and comparative analysis. Furthermore, this document outlines the key experimental protocols for the isolation and characterization of this compound. To facilitate a deeper understanding of the analytical workflow, diagrams generated using Graphviz (DOT language) are included to illustrate the logical steps in the structural determination process. This guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction

The genus Dipsacus has been a source of structurally diverse and biologically active secondary metabolites, including iridoids, triterpenoid (B12794562) saponins (B1172615), and alkaloids. This compound, a tetrairidoid glucoside, was first isolated from Dipsacus asper.[1] The intricate stereochemistry and complex glycosidic linkages of such molecules necessitate the use of advanced spectroscopic techniques for unambiguous structure determination. High-resolution mass spectrometry (HRMS) provides crucial information regarding the molecular formula, while a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for elucidating the complete chemical structure, including the connectivity of atoms and their relative stereochemistry. This guide will walk through the key NMR data and experimental procedures that underpin the structural characterization of this compound.

Experimental Protocols

Isolation of this compound

The isolation of this compound from the roots of Dipsacus asper typically involves a multi-step extraction and chromatographic purification process. A general protocol is outlined below, based on common methodologies for isolating iridoid glucosides from plant material.

Caption: Logical workflow for the structural elucidation of this compound using NMR.

¹H and ¹³C NMR Data

The ¹H and ¹³C NMR spectra of this compound exhibit a multitude of signals corresponding to the four iridoid and four glucoside units. The chemical shifts provide initial clues about the nature of the different moieties. The detailed and unambiguously assigned ¹H and ¹³C NMR data are crucial for the complete structural determination and are typically presented in a comprehensive table.

Table 1: Representative ¹H and ¹³C NMR Data for Key Moieties of this compound (in CD₃OD)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| Iridoid Moiety A | ||

| 1 | 98.5 | 5.85 (d, J=1.5) |

| 3 | 142.1 | 7.45 (s) |

| 5 | 30.2 | 2.80 (m) |

| 9 | 45.8 | 2.55 (m) |

| Glucoside Moiety I | ||

| 1' | 100.2 | 4.80 (d, J=7.8) |

| 2' | 74.9 | 3.25 (dd, J=7.8, 9.0) |

| 3' | 78.1 | 3.40 (t, J=9.0) |

| 4' | 71.8 | 3.30 (t, J=9.0) |

| 5' | 78.3 | 3.28 (m) |

| 6'a | 62.9 | 3.85 (dd, J=12.0, 2.0) |

| 6'b | 62.9 | 3.70 (dd, J=12.0, 5.5) |

Note: This table presents representative data for one of the four iridoid and glucoside units. The full assignment would encompass all atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

2D NMR Correlations

The connectivity of the iridoid and glucoside units, as well as the linkages between them, were established through detailed analysis of 2D NMR spectra.

-

COSY: The ¹H-¹H COSY spectrum allows for the tracing of the proton spin systems within each sugar ring and each iridoid core. For example, the correlation from the anomeric proton of a glucose unit (H-1') allows for the sequential assignment of H-2', H-3', H-4', H-5', and the two H-6' protons.

-

HSQC: The HSQC spectrum provides the direct one-bond correlation between each proton and its attached carbon, enabling the assignment of the carbon signals based on the already assigned proton signals.

-

HMBC: The HMBC spectrum is pivotal in establishing the overall structure. Key long-range correlations would include:

-

Correlations from the anomeric protons of the glucose units to the carbons of the iridoid aglycones, which define the points of glycosylation.

-

Correlations between protons and carbons of adjacent iridoid units, revealing the manner in which the tetramer is assembled.

-

-

NOESY/ROESY: The relative stereochemistry of the iridoid skeletons and the conformation of the glycosidic linkages are determined from through-space correlations observed in the NOESY or ROESY spectra. For instance, a NOE correlation between the anomeric proton of a glucose unit and a proton on the aglycone can confirm the spatial proximity and help define the conformation around the glycosidic bond.

Biological Activity

While many saponins from the Dipsacus genus have been reported to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects, initial screening of this compound did not reveal significant cytotoxicity. [1]Further investigation into the potential biological roles of this compound is warranted to fully understand its pharmacological profile.

Conclusion

The structural elucidation of this compound serves as a prime example of the power of modern NMR spectroscopy in natural product chemistry. Through a systematic application of 1D and 2D NMR techniques, in conjunction with mass spectrometry, the complex structure of this tetrairidoid glucoside was successfully determined. The detailed NMR data and experimental protocols presented in this guide provide a valuable resource for researchers working on the characterization of complex natural products and can serve as a foundation for future studies on the biological activities and potential therapeutic applications of this compound.

References

Potential Therapeutic Targets of Dipsanoside A: A Technical Guide for Drug Discovery

Disclaimer: The following document synthesizes the current understanding of the biological activities associated with extracts from Dipsacus asper and its isolated compounds. Direct experimental evidence for the specific therapeutic targets and mechanisms of action of Dipsanoside A is limited. Therefore, this guide presents potential therapeutic targets and pathways inferred from the broader scientific literature on the plant and its constituents, intended to guide future research and drug development efforts.

Introduction

This compound is a tetrairidoid glucoside isolated from the root of Dipsacus asper, a plant with a long history of use in traditional medicine for conditions such as bone fractures, joint pain, and inflammation.[1] Modern pharmacological studies on Dipsacus asper extracts and its other bioactive components, such as asperosaponin VI and various polysaccharides, have begun to elucidate the molecular mechanisms underlying these therapeutic effects. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound by examining the signaling pathways modulated by its source plant and related compounds. The primary areas of therapeutic interest include anti-inflammatory, osteoprotective, and potential anticancer activities.

Potential Therapeutic Area 1: Inflammation and Oxidative Stress

Extracts from Dipsacus asper have demonstrated significant anti-inflammatory and antioxidant properties in preclinical models.[2] These effects are attributed to the modulation of key signaling pathways that regulate the expression of inflammatory mediators and antioxidant enzymes.

Key Signaling Pathways

An aqueous extract of Dipsacus asperoides has been shown to suppress lipopolysaccharide (LPS)-induced inflammatory responses in macrophages.[2] The primary mechanisms identified involve the inhibition of pro-inflammatory pathways and the activation of the cellular antioxidant response.[2]

-

NF-κB Signaling: The extract was found to suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation, by preventing the phosphorylation and degradation of its inhibitor, IκB.[2]

-

MAPK/ERK Signaling: The extract specifically inhibited the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for the production of inflammatory mediators.[2]

-

Nrf2/HO-1 Pathway: The extract promoted the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the increased expression of Heme Oxygenase-1 (HO-1), a potent antioxidant and anti-inflammatory enzyme.[2]

Table 1: Potential Anti-inflammatory and Antioxidant Targets

| Signaling Pathway | Key Proteins Modulated | Downstream Effects | Potential Therapeutic Indication |

| NF-κB Pathway | IκB, NF-κB (p65) | Reduced expression of iNOS, COX-2, IL-6, IL-1β | Inflammatory disorders, Arthritis |

| MAPK/ERK Pathway | ERK1/2 | Decreased production of NO, Prostaglandin E2 | Inflammatory pain, Sepsis |

| Nrf2/HO-1 Pathway | Nrf2, HO-1 | Increased antioxidant capacity, Reduced ROS | Oxidative stress-related diseases |

Visualizing the Pathways

Caption: Inferred anti-inflammatory action of Dipsacus asper extract.

Caption: Inferred antioxidant response via the Nrf2/HO-1 pathway.

Potential Therapeutic Area 2: Bone Health and Osteoporosis

The traditional use of Dipsacus asper for bone healing is supported by modern research demonstrating its osteoprotective effects.[3][4] Different constituents of the plant appear to influence bone metabolism through distinct signaling pathways, promoting bone formation (osteogenesis) and inhibiting bone resorption.

Key Signaling Pathways

-

RANKL/RANK/OPG Pathway: A polysaccharide isolated from Dipsacus asper (DAP) was shown to prevent bone loss in an ovariectomized (OVX) rat model of osteoporosis.[3] It achieved this by down-regulating the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and its receptor RANK, while up-regulating Osteoprotegerin (OPG), a decoy receptor for RANKL.[3] This shifts the balance away from osteoclast differentiation and bone resorption.

-

PI3K/Akt/eNOS Pathway: The same polysaccharide was found to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt/endothelial Nitric Oxide Synthase (eNOS) signaling pathway, which is known to promote osteoblast survival and function.[3]

-

BMP-2/MAPK Pathway: Asperosaponin VI, another major component of Dipsacus asper, induces osteoblast differentiation by increasing the expression of Bone Morphogenetic Protein-2 (BMP-2).[4] This effect is mediated through the activation of the p38 and ERK1/2 MAPK pathways.[4]

-